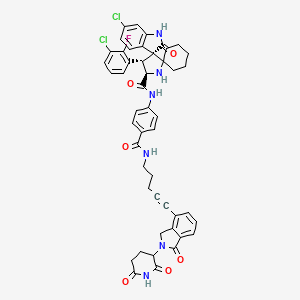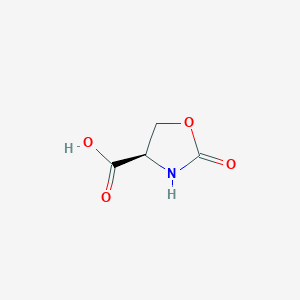![molecular formula C8H4BrF3N4 B2951713 5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1249252-67-2](/img/structure/B2951713.png)
5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole” is a chemical compound with the molecular weight of 293.05 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrF3N4/c9-4-1-2-5(7-13-15-16-14-7)6(3-4)8(10,11)12/h1-3H,(H,13,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 293.05 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It is known that the trifluoromethyl group (-cf3) in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its interaction with target proteins .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the stability and reactivity of organoboron compounds, which are often used in suzuki-miyaura coupling reactions, can be influenced by factors such as temperature and the presence of other chemical species .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTFMT in lab experiments is its selectivity for α5-containing GABA-A receptors. This allows for more precise manipulation of these receptors without affecting other subtypes. However, BTFMT has limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BTFMT. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Another direction is the exploration of its effects on other brain regions and neurotransmitter systems. Additionally, the development of more soluble analogs of BTFMT may improve its utility in lab experiments.
Synthesemethoden
The synthesis of BTFMT involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with sodium azide in the presence of copper(I) iodide. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
BTFMT has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit a specific subtype of GABA-A receptors, known as α5-containing receptors. These receptors are abundant in the hippocampus, a brain region involved in learning and memory. By selectively inhibiting these receptors, BTFMT may have therapeutic potential for cognitive disorders such as Alzheimer's disease.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[4-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-5(7-13-15-16-14-7)6(3-4)8(10,11)12/h1-3H,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWUGLSGVHGFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951635.png)

![2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2951638.png)

![(8R)-8-Hydroxy-2-methyl-7,8-dihydro-6H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2951640.png)

![1-(Benzenesulfonyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2951643.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2951647.png)



